Azetidin-1-yl-(2-phenoxyphenyl)methanone
Description
Properties
IUPAC Name |
azetidin-1-yl-(2-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(17-11-6-12-17)14-9-4-5-10-15(14)19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEPTIBYHPLQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Structure and Synthesis
Azetidin-1-yl-(2-phenoxyphenyl)methanone is characterized by a four-membered azetidine ring fused with a phenoxyphenyl moiety. The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. For instance, derivatives of azetidinones have been synthesized using chloroacetyl chloride and triethylamine in dioxane as solvents, followed by purification through column chromatography .
Anticancer Activity
Azetidinone derivatives have shown significant anticancer properties, particularly against breast cancer cell lines such as MCF-7. Preliminary studies indicate that certain derivatives exhibit cytotoxic effects with inhibition percentages ranging from 89.84% to 94.76% at varying concentrations . The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups (EWGs) at specific positions enhance the anticancer potential of these compounds .
Antimicrobial Properties
The antimicrobial efficacy of azetidinone derivatives has been extensively studied. Compounds with specific substitutions have demonstrated potent antibacterial and antifungal activities against strains like Staphylococcus aureus and Aspergillus niger. Notably, derivatives containing nitro and chloro groups exhibited enhanced activity compared to standard drugs like chloramphenicol and ketoconazole .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the azetidinone scaffold in modulating biological activity:
| Substituent | Biological Activity | Effectiveness |
|---|---|---|
| EWG (Cl/NO₂) | Increased anticancer activity | High against MCF-7 |
| NH₂ | Enhanced antioxidant properties | Moderate |
| OCH₃ | Antibacterial against K. pneumoniae | Significant |
Anticancer Studies
A study investigating a series of azetidinones revealed that compounds with vinyl substituents at C3 of the azetidine ring demonstrated antiproliferative activity by targeting tubulin and exhibiting anti-metastatic properties in MDA-MB-231 breast adenocarcinoma cells . These findings suggest that modifications to the azetidine structure can lead to compounds with significant therapeutic potential.
Antimicrobial Efficacy
Research on various azetidinone derivatives has shown promising results in inhibiting bacterial growth. For example, compounds with specific halogen substitutions were tested against multiple bacterial strains, revealing zones of inhibition comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ring-Substituted Methanones
(a) Pyrrolidinyl and Piperidinyl Derivatives
- (2-Phenoxyphenyl)(pyrrolidin-1-yl)methanone (14o): Structure: Pyrrolidine (5-membered ring) replaces azetidine. Yield: 88.6% (PhIO-mediated oxidation) . Melting Point: 94–97°C. NMR Data: Distinct ¹H and ¹³C signals confirm the phenoxyphenyl-pyrrolidinyl linkage.
- (2-Phenoxyphenyl)(piperidin-1-yl)methanone (14p): Structure: Piperidine (6-membered ring) replaces azetidine. Yield: 52.4% (lower than pyrrolidinyl analog) . Key Difference: Larger ring size reduces ring strain but may decrease synthetic accessibility.
(b) Azetidinyl Derivatives
- Azetidin-1-yl-(2-bromo-1,3-thiazol-4-yl)methanone (CAS 919784-50-2): Structure: Thiazole ring replaces phenoxyphenyl.
- (4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone (CAS 1797690-00-6): Structure: Sulfonyl and methoxyethoxy groups modify solubility and electronic properties. Molecular Weight: 405.5 g/mol .
Key Observations :
Preparation Methods
Benzoylation and Fries Rearrangement
The benzophenone backbone of the target compound is typically synthesized via Fries rearrangement , a method validated for producing hydroxy-substituted benzophenones. Starting with o-cresol derivatives, benzoylation using substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride) in the presence of 10% sodium hydroxide yields phenyl benzoates (3a–b ). Subsequent Fries rearrangement under anhydrous AlCl₃ catalysis at 150–170°C generates 4-benzoyl-2-methylphenol derivatives (4a–b ). For Azetidin-1-yl-(2-phenoxyphenyl)methanone, replacing o-cresol with 2-phenoxyphenol would enable the direct incorporation of the phenoxy group during this step.
Critical Conditions :
Etherification with Ethyl Chloroacetate
The hydroxy group in the Fries product (4a–b ) is etherified using ethyl chloroacetate in dry acetone with anhydrous K₂CO₃ as a base. This step introduces an acetoxyethyl chain, critical for subsequent hydrazide formation. For the target compound, this step would link the benzophenone core to a flexible acetoxyethyl group, enabling further functionalization.
Representative Reaction :
Hydrazide and Schiff Base Formation
Synthesis of Acetohydrazides
Hydrazinolysis of the ethyl ester (5a–b ) with 99% hydrazine hydrate in ethanol produces substituted acetohydrazides (6a–b ). The reaction proceeds at room temperature within 2 hours, with the NH and NH₂ groups confirmed via IR stretches at 3120–3220 cm⁻¹.
Spectroscopic Validation :
Schiff Base Condensation
Hydrazides (6a–b ) react with aromatic aldehydes (7a–g ) in ethanol under acetic acid catalysis to form Schiff bases (8a–n ). For the target compound, using 2-phenoxybenzaldehyde would align the substituents with the desired structure.
Optimized Conditions :
-
Solvent: Absolute ethanol
-
Catalyst: Glacial acetic acid (2–3 drops)
Cyclization to Azetidin-1-yl Derivatives
Chloroacetyl Chloride-Mediated Cyclization
The final step involves cyclizing Schiff bases (8a–n ) with chloroacetyl chloride in dioxane, catalyzed by triethylamine. This forms the azetidin-1-yl ring, with the reaction proceeding via nucleophilic attack of the hydrazide nitrogen on the chloroacetyl chloride, followed by intramolecular cyclization.
Reaction Protocol :
-
Dissolve Schiff base (8a–n , 0.01 mol) and triethylamine (0.01 mol) in dioxane.
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Add chloroacetyl chloride (0.01 mol) dropwise at 0°C.
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Stir for 3 hours, then allow to stand at room temperature for 48 hours.
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Purify via silica gel chromatography (30% ethyl acetate/benzene).
Key Spectral Data :
Alternative Pathways via 1,3,4-Oxadiazole/Thiadiazole Intermediates
Oxadiazole/Thiadiazole Conjugation
Source demonstrates the utility of 1,3,4-oxadiazole/thiadiazole rings as precursors for azetidinone derivatives. For the target compound, conjugating 2-amino-1,3,4-oxadiazole with 2-phenoxybenzaldehyde under acetic acid catalysis forms a Schiff base, which is then cyclized with chloroacetyl chloride.
Advantages :
-
Enhanced antimicrobial activity due to oxadiazole’s electron-withdrawing effects.
-
Improved yield (75–88%) compared to traditional hydrazide routes.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Steric Hindrance from Ortho Substituents
The ortho-phenoxy group in the target compound may hinder Fries rearrangement and cyclization. Mitigation strategies include:
Q & A
Q. What are the standard protocols for synthesizing Azetidin-1-yl-(2-phenoxyphenyl)methanone?
The synthesis typically involves multi-step organic reactions, including:
- Azetidine ring formation : Cyclization of precursors (e.g., via nucleophilic substitution or ring-closing metathesis) under controlled temperatures (60–100°C) and inert atmospheres.
- Coupling reactions : Introducing the phenoxyphenyl moiety using Suzuki-Miyaura or Ullmann-type couplings, optimized with palladium catalysts and polar aprotic solvents like DMF or DMSO .
- Ketone functionalization : Protecting group strategies (e.g., tert-butyldimethylsilyl) may be employed to prevent side reactions during coupling steps . Purification via column chromatography or recrystallization ensures high purity (>95%), validated by TLC and HPLC .
Q. How is the structural confirmation of this compound performed?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon backbone. For example, the azetidine ring protons resonate at δ 3.5–4.0 ppm, while the ketone carbon appears at ~200 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass matching the molecular formula (e.g., CHNO, [M+H] = 254.1181) .
- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves 3D conformation and bond angles, critical for validating stereochemistry .
Q. What are the key functional groups influencing the compound’s reactivity?
The azetidine ring’s strain enhances nucleophilic reactivity, while the phenoxy group participates in π-π stacking and hydrogen bonding. The ketone moiety acts as an electrophilic site for reductions or condensations. These groups enable diverse reactions, such as:
- Azetidine ring-opening : Under acidic conditions to form amines or amides .
- Ketone derivatization : Conversion to hydrazones or oximes for biological activity modulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization via Design of Experiments (DoE) is recommended:
- Variables : Solvent polarity (e.g., switching from THF to DMF increases azetidine coupling efficiency), catalyst loading (e.g., 5–10 mol% Pd(OAc)), and temperature gradients (e.g., 80°C for 12 hours vs. 100°C for 6 hours) .
- Statistical analysis : Response surface methodology (RSM) identifies critical factors. For example, a study on similar azetidine derivatives achieved 85% yield by optimizing solvent/catalyst ratios .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
Contradictions (e.g., unexpected NMR peaks) are addressed by:
- Multi-technique cross-validation : Combining H-C HSQC, DEPT-135, and IR spectroscopy to distinguish overlapping signals .
- Isotopic labeling : N-labeled azetidine precursors clarify nitrogen environments in complex spectra .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict NMR shifts and compare with experimental data to identify impurities .
Q. How to design assays to evaluate biological activity against specific targets?
Example protocols include:
- Kinase inhibition assays : Use recombinant enzymes (e.g., EGFR or MAPK) with ADP-Glo™ kits to quantify IC values. Pre-incubate the compound at 10–100 µM concentrations .
- Cell-based viability assays : Treat cancer cell lines (e.g., HeLa or MCF-7) with 1–50 µM compound for 48 hours, followed by MTT or resazurin staining. Include controls for apoptosis (e.g., caspase-3/7 assays) .
- Binding affinity studies : Surface plasmon resonance (SPR) with immobilized target proteins (e.g., GPCRs) to calculate K values .
Q. How to use computational models to predict interactions with biological targets?
Methodologies involve:
- Molecular docking (AutoDock Vina) : Simulate ligand-receptor binding using the compound’s 3D structure (from crystallography) and target active sites (e.g., PDB: 1XKK). Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of docked complexes over 100 ns trajectories. Analyze RMSD and hydrogen-bonding patterns .
- QSAR modeling : Train models with datasets of similar azetidine derivatives to predict bioactivity (e.g., pIC) based on descriptors like logP and topological polar surface area .
Q. What analytical techniques quantify purity and stability under varying conditions?
- HPLC-DAD : Reverse-phase C18 columns (5 µm, 4.6 × 150 mm) with acetonitrile/water gradients (60:40 to 90:10) at 1 mL/min. Monitor degradation products at 254 nm .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C) under nitrogen .
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions for 24 hours. Compare stability via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
